molecular formula C18H26N2O6S B3027411 tert-Butyl 4-(4-(methoxycarbonyl)phenylsulfonamido)piperidine-1-carboxylate CAS No. 1286273-19-5

tert-Butyl 4-(4-(methoxycarbonyl)phenylsulfonamido)piperidine-1-carboxylate

Cat. No.: B3027411
CAS No.: 1286273-19-5
M. Wt: 398.5
InChI Key: HLSJNCXRRJEOQJ-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine core protected by a tert-butyloxycarbonyl (Boc) group at the 1-position and a sulfonamido moiety substituted with a methoxycarbonylphenyl group at the 4-position. Its molecular formula is C₁₈H₂₆N₂O₆S, with a molecular weight of 398.47 g/mol .

Characterization typically involves ¹H/¹³C-NMR, IR, and mass spectrometry to confirm structural integrity .

Applications: The compound is referenced in diverse research contexts, including catalysis, bioactivity studies, and materials science (e.g., hydrogen storage, supramolecular networks) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(4-methoxycarbonylphenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-18(2,3)26-17(22)20-11-9-14(10-12-20)19-27(23,24)15-7-5-13(6-8-15)16(21)25-4/h5-8,14,19H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJNCXRRJEOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801112995
Record name 1-Piperidinecarboxylic acid, 4-[[[4-(methoxycarbonyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286273-19-5
Record name 1-Piperidinecarboxylic acid, 4-[[[4-(methoxycarbonyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286273-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[[[4-(methoxycarbonyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801112995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Considering its role as an intermediate in the synthesis of vandetanib, it can be inferred that it may contribute to the overall inhibitory action of Vandetanib on VEGFR and EGFR.

Biochemical Pathways

The compound is involved in the synthesis of Vandetanib, a tyrosine kinase inhibitor. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The enzymes play significant roles in the control of cell division and differentiation. Vandetanib’s inhibition of these enzymes can lead to a decrease in tumor growth and progression.

Action Environment

The action environment of the compound is primarily the chemical reactions involved in the synthesis of Vandetanib. Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other reactants or catalysts in the reaction mixture.

Biological Activity

tert-Butyl 4-(4-(methoxycarbonyl)phenylsulfonamido)piperidine-1-carboxylate (CAS No. 1286273-19-5) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H26_{26}N2_2O6_6S, with a molecular weight of 398.47 g/mol. The compound features a piperidine ring substituted with a tert-butyl group, a methoxycarbonyl group, and a phenylsulfonamide moiety.

PropertyValue
Molecular FormulaC18_{18}H26_{26}N2_2O6_6S
Molecular Weight398.47 g/mol
CAS Number1286273-19-5
Purity>97% (HPLC)
Storage ConditionsRoom temperature

Research indicates that compounds containing piperidine structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. The specific mechanism of action for this compound is yet to be fully elucidated but may involve modulation of neurotransmitter systems or inhibition of specific enzymes.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess antibacterial properties. A study evaluating various sulfonamide compounds found that those with piperidine rings exhibited significant activity against Gram-positive bacteria. This suggests that this compound may similarly demonstrate antimicrobial effects.

Anti-inflammatory Properties

The compound's potential anti-inflammatory activity has been suggested through preliminary in vitro studies where related compounds inhibited pro-inflammatory cytokine release in macrophages. Further investigation into the specific inflammatory pathways affected by this compound could provide insights into its therapeutic potential.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study conducted by researchers at Jagiellonian University evaluated the effects of various piperidine derivatives on cellular models of inflammation. The results indicated that certain modifications to the piperidine structure enhanced anti-inflammatory activity, suggesting that this compound could be a candidate for further research in this area.
  • Structure-Activity Relationship (SAR) :
    • A comprehensive SAR analysis revealed that the presence of bulky substituents like tert-butyl and functional groups such as sulfonamides significantly influenced biological activity. This analysis supports the hypothesis that structural modifications can optimize therapeutic efficacy.
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic studies indicate favorable absorption characteristics for related compounds, suggesting that this compound may also exhibit good bioavailability and tissue distribution.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table highlights key structural and synthetic differences:

Compound Name (CAS No.) Substituents/R-Groups Molecular Weight (g/mol) Yield (%) Key Applications/Notes References
Target Compound (1286264-41-2) 4-(methoxycarbonyl)phenylsulfonamido 398.47 N/A Catalysis, bioactivity studies
tert-Butyl 4-(4-methylphenyl)piperidine-1-carboxylate (732275-92-2) 4-methylphenyl 275.39 N/A Intermediate for pharmaceuticals
5m () 1-(4-methylphenyl)-pyrazole ~398 (estimated) 81 Synthetic intermediate
5n () 1-(3-trifluoromethylphenyl)-pyrazole ~416 (estimated) 79 Potential bioactive agent
5d () 1-(3-fluorophenyl)-pyrazole ~380 (estimated) 73 Fluoroaromatic intermediates
tert-Butyl 4-(2-mercaptoethyl)piperidine-1-carboxylate (1420841-79-7) 2-mercaptoethyl 245.38 N/A Thiol-containing building block

Key Observations :

  • Electron-Withdrawing Groups : Compounds like 5n (3-trifluoromethylphenyl) and 5d (3-fluorophenyl) exhibit enhanced stability and reactivity due to electron-withdrawing substituents, which may improve binding in bioactive contexts .
  • Sulfur-Containing Derivatives : The mercaptoethyl substituent in 1420841-79-7 introduces thiol functionality, enabling disulfide bond formation or metal coordination .
  • Bioactivity Potential: The target compound’s sulfonamido group may enhance hydrogen-bonding interactions, making it suitable for enzyme inhibition studies, similar to dual inhibitors reported in .

Spectral and Analytical Data Comparison

NMR Shifts :

  • Pyrazole Derivatives (5m, 5n) :
    • 5m : ¹H-NMR shows pyrazole protons at δ 6.8–7.2 ppm and Boc methyl at δ 1.4 ppm .
    • 5n : ¹⁵N-NMR reveals nitrogen shifts at δ -260 to -280 ppm , characteristic of trifluoromethyl-substituted aromatics .

Optical Rotation :

  • 5m : [α]D²⁰ = −4.3 (MeOH)
  • 5n : [α]D²⁰ = +9.9 (MeOH)
  • 5o : [α]D²⁰ = −9.8 (MeOH)
    The enantiomeric purity of these compounds highlights the role of stereochemistry in synthetic applications .

Research and Application Insights

  • Pharmaceutical Intermediates : Compounds like 5m and 5n are precursors for pyrazole-based drugs, while the target compound’s sulfonamido group may align with kinase or protease inhibitor designs .
  • Material Science : The target compound’s aryl sulfonamido group could stabilize metal-organic frameworks (MOFs) or polymer networks, as suggested by its inclusion in catalysis studies .

Limitations and Contradictions

  • Sparse Bioactivity Data : While the compound is linked to bioactivity studies, explicit pharmacological data (e.g., IC₅₀ values) are absent in the evidence.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(4-(methoxycarbonyl)phenylsulfonamido)piperidine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-(4-(methoxycarbonyl)phenylsulfonamido)piperidine-1-carboxylate

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